methanone CAS No. 832735-66-7](/img/structure/B12541348.png)
[4-(3-chlorophenyl)piperazin-1-yl](2-phenyl-2H-indazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group and an indazole moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)piperazin-1-ylmethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using nucleophilic aromatic substitution reactions.
Formation of the Indazole Moiety: The indazole moiety is synthesized separately through cyclization reactions involving hydrazines and ortho-substituted benzenes.
Coupling Reaction: Finally, the piperazine derivative is coupled with the indazole moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines from nitro groups.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(3-chlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding affinities and specificities of various receptors and enzymes.
Medicine
In medicinal chemistry, 4-(3-chlorophenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(3-chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Propriétés
Numéro CAS |
832735-66-7 |
|---|---|
Formule moléculaire |
C24H21ClN4O |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-phenylindazol-3-yl)methanone |
InChI |
InChI=1S/C24H21ClN4O/c25-18-7-6-10-20(17-18)27-13-15-28(16-14-27)24(30)23-21-11-4-5-12-22(21)26-29(23)19-8-2-1-3-9-19/h1-12,17H,13-16H2 |
Clé InChI |
AMEGCGBFQAQPPT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4C=CC=CC4=NN3C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



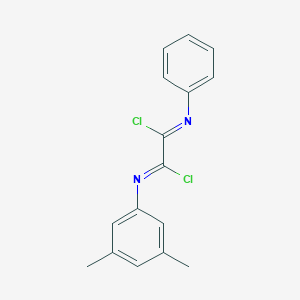

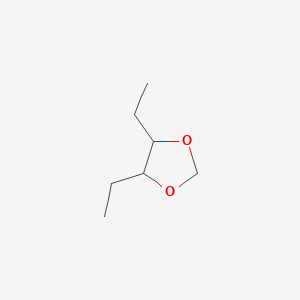
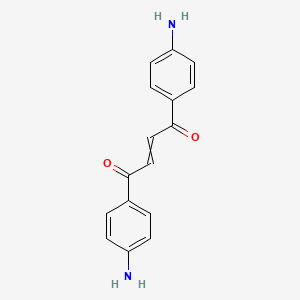
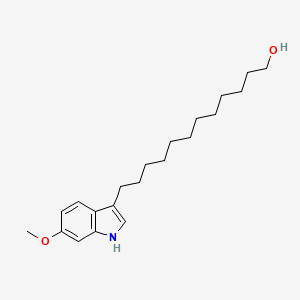
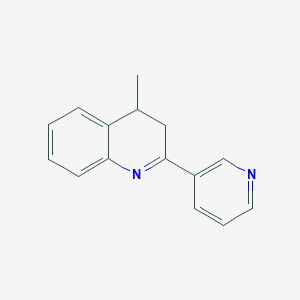
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
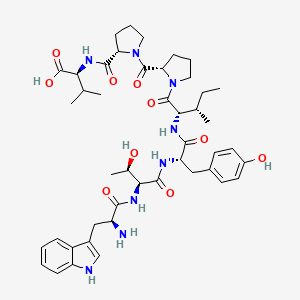
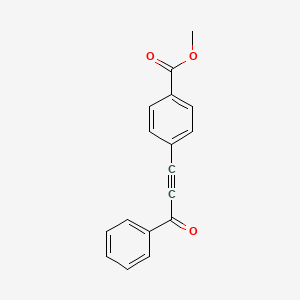
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol](/img/structure/B12541320.png)
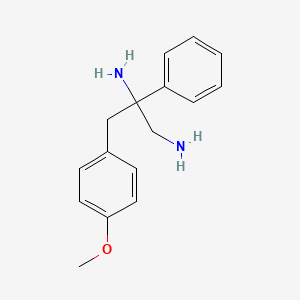
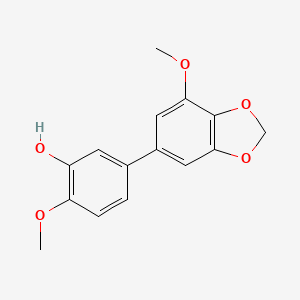
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
